molecular formula C18H20N2O B11291823 2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

Cat. No.: B11291823
M. Wt: 280.4 g/mol
InChI Key: LHZUBJHDHCIHPD-UHFFFAOYSA-N
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Description

2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with an ethylphenoxy group and two methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole typically involves the reaction of 4-ethylphenol with a suitable benzimidazole precursor. The process generally includes:

    Formation of the intermediate: 4-ethylphenol is reacted with a chloromethyl derivative of benzimidazole under basic conditions to form the intermediate 2-[(4-ethylphenoxy)methyl]-benzimidazole.

    Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenoxy)methyl]-benzimidazole
  • 2-[(4-chlorophenoxy)methyl]-benzimidazole
  • 2-[(4-fluorophenoxy)methyl]-benzimidazole

Uniqueness

2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes compared to its analogs .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-4-14-5-7-15(8-6-14)21-11-17-19-16-10-12(2)9-13(3)18(16)20-17/h5-10H,4,11H2,1-3H3,(H,19,20)

InChI Key

LHZUBJHDHCIHPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC3=C(C=C(C=C3N2)C)C

Origin of Product

United States

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